Ethyl 3,4,5-tris(acetyloxy)benzoate
Description
Ethyl 3,4,5-tris(acetyloxy)benzoate is a trisubstituted benzoate ester characterized by three acetyloxy groups (-OAc) at the 3-, 4-, and 5-positions of the benzene ring and an ethyl ester moiety at the 1-position. This compound is structurally related to gallic acid derivatives, with acetyl groups replacing hydroxyl protons, enhancing lipophilicity and stability. It serves as a precursor in organic synthesis, particularly for pharmaceuticals, agrochemicals, and liquid crystalline materials. The acetyl groups confer hydrolytic stability compared to hydroxylated analogs, making it suitable for reactions requiring inert protecting groups .
Properties
IUPAC Name |
ethyl 3,4,5-triacetyloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8/c1-5-20-15(19)11-6-12(21-8(2)16)14(23-10(4)18)13(7-11)22-9(3)17/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEOYHMMWLHUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660080 | |
| Record name | Ethyl 3,4,5-tris(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73607-60-0 | |
| Record name | Ethyl 3,4,5-tris(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4,5-tris(acetyloxy)benzoate can be synthesized through the esterification of 3,4,5-trihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,5-tris(acetyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 3,4,5-trihydroxybenzoic acid and ethanol.
Reduction: The compound can be reduced to form ethyl 3,4,5-trihydroxybenzoate.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 3,4,5-trihydroxybenzoic acid and ethanol.
Reduction: Ethyl 3,4,5-trihydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,4,5-tris(acetyloxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug, where the acetyloxy groups can be hydrolyzed in vivo to release the active compound.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,4,5-tris(acetyloxy)benzoate involves the hydrolysis of the acetyloxy groups to release 3,4,5-trihydroxybenzoic acid. This compound can then interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: Alkyl Chain Variations
Ethyl 3,4,5-tris(acetyloxy)benzoate is part of a broader family of trisubstituted benzoates with varying substituents. Key structural analogs include:
Key Findings :
- Alkyl Chain Length : Longer alkyl chains (e.g., dodecyloxy, hexadecyloxy) enhance liquid crystalline behavior due to increased van der Waals interactions. Ethyl 3,4,5-tris(dodecyloxy)benzoate exhibits mesophases at lower temperatures compared to its hexadecyloxy counterpart .
- Fluorinated Derivatives : Methyl 3,4,5-tris(perfluoroalkoxy)benzoate demonstrates superior thermal stability (up to 250°C) and chemical resistance, making it ideal for high-performance materials .
- Benzyloxy Derivatives: Ethyl 3,4,5-tris(benzyloxy)benzoate is used in stepwise syntheses where benzyl groups act as temporary protecting groups, later removed via hydrogenolysis .
Functional Group Comparisons
- Acetyloxy vs. Alkoxy: Acetyloxy groups (-OAc) in this compound provide hydrolytic stability but limit hydrogen-bonding capacity, reducing solubility in polar solvents. Alkoxy groups (-OR) in analogs like ethyl 3,4,5-tris(dodecyloxy)benzoate improve solubility in nonpolar solvents and enable self-assembly into columnar liquid crystalline phases .
- Ester Linkage Stability :
- Ethyl esters are less prone to hydrolysis than methyl esters under basic conditions. For example, ethyl 3,4,5-tris(dodecyloxy)benzoate resists cleavage by m-cresol during polymer synthesis, whereas methyl esters may degrade .
Biological Activity
Ethyl 3,4,5-tris(acetyloxy)benzoate is a compound of interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound is derived from benzoic acid with three acetoxy groups at the 3, 4, and 5 positions. The synthesis typically involves the esterification of benzoic acid derivatives with acetic anhydride or acetyl chloride in the presence of a catalyst. This modification enhances the compound's lipophilicity and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that this compound inhibits the growth of melanoma cells by disrupting the folate cycle, similar to other antifolate compounds . The mechanism involves binding to dihydrofolate reductase and down-regulating gene expression associated with the folate cycle .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 when induced by lipopolysaccharides (LPS) . The IC50 value for IL-6 inhibition was reported to be as low as 1.8 μM in certain derivatives . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Antifungal Activity
This compound has also been evaluated for its antifungal activity. It demonstrated efficacy against dermatophyte species that cause skin infections. The compound's mechanism appears to involve disruption of fungal cell wall integrity and metabolic pathways essential for fungal survival .
Case Studies and Research Findings
A summary of key studies on this compound is presented below:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
